molecular formula C21H20N2O2S B6507342 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866897-08-7

7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B6507342
CAS No.: 866897-08-7
M. Wt: 364.5 g/mol
InChI Key: AUKDPJXBIWATRK-UHFFFAOYSA-N
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Description

7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex heterocyclic compound. It features a chromeno-pyrimidine core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as tert-butyl, hydroxy, phenyl, and thione, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyrimidine derivatives with chromone derivatives in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thione group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 7-tert-butyl-9-oxo-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione.

    Reduction: Formation of 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thiol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-one
  • 7-tert-butyl-9-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
  • 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thiol

Uniqueness

The unique combination of functional groups in 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione imparts distinct chemical and biological properties. The presence of both hydroxy and thione groups allows for versatile reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

7-tert-butyl-9-hydroxy-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-21(2,3)14-9-13-10-15-19(25-17(13)16(24)11-14)22-18(23-20(15)26)12-7-5-4-6-8-12/h4-9,11,24H,10H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKDPJXBIWATRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)O)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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